Cas no 929973-39-7 (5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole)

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(2-methylpropyl)-
- 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole
-
- MDL: MFCD09040567
計算された属性
- 精确分子量: 174.0559907g/mol
- 同位素质量: 174.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 38.9Ų
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27272-0.25g |
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
929973-39-7 | 95.0% | 0.25g |
$105.0 | 2025-03-20 | |
Enamine | EN300-27272-10.0g |
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
929973-39-7 | 95.0% | 10.0g |
$1224.0 | 2025-03-20 | |
Enamine | EN300-27272-0.5g |
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
929973-39-7 | 95.0% | 0.5g |
$197.0 | 2025-03-20 | |
Chemenu | CM466629-100mg |
1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(2-METHYLPROPYL)- |
929973-39-7 | 95%+ | 100mg |
$*** | 2023-03-29 | |
Enamine | EN300-27272-2.5g |
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
929973-39-7 | 95.0% | 2.5g |
$558.0 | 2025-03-20 | |
Chemenu | CM466629-1g |
1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(2-METHYLPROPYL)- |
929973-39-7 | 95%+ | 1g |
$*** | 2023-03-29 | |
Enamine | EN300-27272-5g |
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
929973-39-7 | 95% | 5g |
$1075.0 | 2023-09-10 | |
A2B Chem LLC | AD05004-250mg |
5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
929973-39-7 | 95% | 250mg |
$185.00 | 2024-07-18 | |
Aaron | AR006K6W-2.5g |
1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(2-METHYLPROPYL)- |
929973-39-7 | 95% | 2.5g |
$793.00 | 2025-01-23 | |
Aaron | AR006K6W-5g |
1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(2-METHYLPROPYL)- |
929973-39-7 | 95% | 5g |
$1504.00 | 2024-07-18 |
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole 関連文献
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazoleに関する追加情報
Recent Advances in the Study of 5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole (CAS: 929973-39-7)
The compound 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole (CAS: 929973-39-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its oxadiazole core, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy.
One of the key areas of research has been the synthesis and structural modification of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that introducing electron-withdrawing groups at specific positions of the oxadiazole ring could significantly improve its stability and bioavailability. The researchers employed a combination of computational modeling and experimental synthesis to identify the most promising derivatives, with some showing IC50 values in the nanomolar range against certain cancer cell lines.
Another notable study, featured in Bioorganic & Medicinal Chemistry Letters (2024), explored the antimicrobial potential of this compound. The researchers found that 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics. This finding opens new avenues for the development of novel antimicrobial agents to combat drug-resistant infections.
In addition to its antimicrobial and anticancer properties, recent research has also investigated the anti-inflammatory effects of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole. A preclinical study published in European Journal of Pharmacology (2023) reported that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of inflammation. The study suggested that the compound's anti-inflammatory activity might be mediated through the modulation of NF-κB signaling pathways, highlighting its potential as a therapeutic agent for inflammatory diseases.
Despite these promising findings, challenges remain in the clinical translation of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole. Issues such as solubility, toxicity, and pharmacokinetic properties need to be addressed through further research. Recent advancements in drug delivery systems, such as nanoparticle-based formulations, offer potential solutions to these challenges. A study in Advanced Drug Delivery Reviews (2024) proposed that encapsulating the compound in biodegradable nanoparticles could enhance its therapeutic efficacy while minimizing off-target effects.
In conclusion, 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole (CAS: 929973-39-7) represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover its multifaceted biological activities and explore strategies to optimize its clinical utility. As the field progresses, this compound may pave the way for the development of novel treatments for a variety of diseases, from infections to cancer and inflammation.
929973-39-7 (5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole) Related Products
- 6153-12-4(N-((4-Aminophenyl)sulfonyl)acetamide compound with 4-(aminomethyl)benzenesulfonamide (1:1))
- 2034425-75-5(3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione)
- 2470435-27-7(3-(1,3,4-thiadiazol-2-yl)piperidine hydrochloride)
- 893942-90-0(2-3-(4-chlorophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2-phenylethyl)acetamide)
- 217323-39-2(4,4,5,5,6,6,6-heptafluorohex-1-en-3-one)
- 2218436-85-0(rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride)
- 184290-20-8(3-methyl-6-(morpholin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 946207-00-7(1-(3,4-dimethylbenzenesulfonyl)-4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 1172236-58-6(N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide)
- 863446-88-2(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-3-(trifluoromethyl)phenylacetamide)




